2,3-Dihydrohinokiflavone

Description

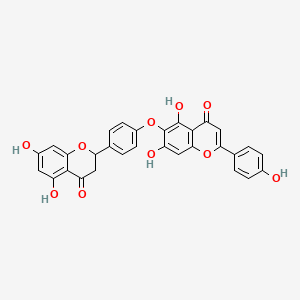

Structure

3D Structure

Propriétés

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUMWIOUSTYKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346173 | |

| Record name | 2,3-Dihydrohinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34292-87-0 | |

| Record name | 2,3-Dihydrohinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dihydrohinokiflavone: A Technical Guide to its Natural Sources and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone is a naturally occurring bioflavonoid, a class of polyphenolic secondary metabolites found in plants. As a member of the flavonoid family, it is recognized for its potential antioxidant properties and its role in modulating various cellular signaling pathways.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and characterization, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

Current scientific literature identifies several plant species as natural sources of this compound. These are primarily found within the gymnosperms and some angiosperms.

Principal Identified Sources:

-

Metasequoia glyptostroboides (Dawn Redwood): The autumnal leaves of the Dawn Redwood have been shown to contain 2,3-dihydroisoginkgetin, which is a synonym for this compound.[2][3] This deciduous conifer, native to the Hubei province of China, is a significant source of various flavonoids.

-

Rhus tripartita (Sumac): The stem bark of this plant, found in North Africa and the Middle East, has been identified as a source of this compound.[4]

-

Cycas species: While the specific species is not always detailed, this compound has been reported in the genus Cycas.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant | Reference |

| Metasequoia glyptostroboides | Cupressaceae | Autumnal Leaves | [2][3] |

| Rhus tripartita | Anacardiaceae | Stem Bark | [4] |

| Cycas sp. | Cycadaceae | Not Specified |

Note on Quantitative Data: Despite the identification of these natural sources, a thorough review of the available scientific literature did not yield specific quantitative data on the concentration or yield of this compound in these plants. Further research employing quantitative analytical techniques is necessary to determine the abundance of this compound in various plant tissues.

Experimental Protocols

While a specific, detailed experimental protocol for the extraction and isolation of this compound is not extensively documented, a general methodology can be inferred from standard practices for flavonoid isolation from plant materials. The following is a generalized workflow that can be adapted and optimized for the extraction and purification of this compound.

General Workflow for Extraction and Isolation of Flavonoids

Caption: Generalized workflow for the extraction and identification of flavonoids from plant sources.

Detailed Methodological Steps:

-

Sample Preparation:

-

Collection: Plant material (e.g., autumnal leaves of Metasequoia glyptostroboides) is collected.

-

Drying: The collected material is air-dried or freeze-dried to remove moisture.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Solvent Selection: A suitable solvent such as methanol, ethanol, or acetone is used for extraction. The choice of solvent can influence the efficiency and selectivity of the extraction.

-

Extraction Technique: Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. The powdered plant material is soaked in the chosen solvent for a specified period.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the different flavonoid components.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Analysis and Identification:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water with an acid modifier) is used for the quantification and purity assessment of the isolated compound.[5][6][7][8][9] A UV detector is typically used for detection, with the wavelength set to the absorbance maximum of the flavonoid.

-

Spectroscopic Analysis: The structure of the purified compound is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, research on its close structural analog, hinokiflavone, provides valuable insights into its potential pharmacological effects and mechanisms of action. Hinokiflavone has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Effects:

Flavonoids are known to exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12][13][14]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer and Pro-Apoptotic Effects:

Hinokiflavone has been reported to influence the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation in cancer.[15][16][17][18]

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound is a biflavonoid with identified natural sources in Metasequoia glyptostroboides and Rhus tripartita. While specific quantitative data and detailed isolation protocols are currently limited in the scientific literature, established methods for flavonoid extraction and analysis provide a solid foundation for future research. The biological activities of the closely related hinokiflavone suggest that this compound may possess anti-inflammatory and anticancer properties through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. Further investigation is warranted to fully elucidate the therapeutic potential of this natural compound. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavonoids from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proanthocyanidins from the stem bark of Rhus tripartita ameliorate methylgloxal-induced endothelial cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Identification and Quantitative Determination of Flavonoids by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Time | Poluyanov | Drug development & registration [pharmjournal.ru]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hinokiflavone alleviates high-fat diet-induced erectile dysfunction via the EGFR/PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bauhinia championii flavone inhibits apoptosis and autophagy via the PI3K/Akt pathway in myocardial ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,3-Dihydrohinokiflavone: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on 2,3-Dihydrohinokiflavone, a naturally occurring biflavonoid. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as a therapeutic agent.

Core Structure and Chemical Identity

This compound is a biflavonoid, a class of secondary metabolites characterized by a structure composed of two flavonoid units. Specifically, it belongs to the C-O-C type biflavonoids, where the two flavonoid moieties are linked by an ether bond. The core structure consists of a flavanone unit linked to a flavone unit.

Table 1: Chemical and Structural Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1] |

| Chemical Formula | C₃₀H₂₀O₁₀[2] |

| Molecular Weight | 540.47 g/mol [2] |

| CAS Number | 34292-87-0[2] |

| SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O[1] |

| Natural Sources | Found in various plants, including species of the Cycas and Rhus genera.[3] |

Physicochemical Properties

While this compound is available as a research chemical, detailed experimental data on its physicochemical properties are not extensively reported in the available literature. The following table summarizes the available information and provides estimated values for related flavonoid structures as a reference. Commercial suppliers recommend storing the compound at 2-8°C.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not available | The melting point of the parent compound, flavone, is around 100°C, while flavonol melts at 171-172°C.[5][6] The melting point of the related flavanone is 77°C.[7] |

| Solubility | Data not available | Flavonoids are generally soluble in organic solvents like DMSO and ethanol and have low solubility in water.[8] A commercial supplier provides a protocol for preparing a DMSO stock solution.[3] |

| pKa | Data not available | The pKa values of flavonoids are influenced by the number and position of hydroxyl groups.[9] |

| UV-Vis Absorption | Data not available for this compound | Flavones and flavonols typically exhibit two main absorption bands: Band I in the 300-380 nm region and Band II in the 240-280 nm region.[10] |

Biological Activities and Signaling Pathways

This compound, as a member of the flavonoid family, is presumed to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[2] While specific studies on this compound are limited, the mechanisms of action for related flavonoids, particularly their influence on key signaling pathways, have been investigated.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.

Many flavonoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[11] The diagram below illustrates the general mechanism of NF-κB activation and the potential points of inhibition by flavonoids.

Modulation of MAP Kinase Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These pathways are activated by various extracellular stimuli and are implicated in inflammatory diseases. Flavonoids have been reported to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in these cascades.

The following diagram provides a simplified overview of the MAPK signaling pathways and indicates the general inhibitory action of flavonoids.

Experimental Protocols

Extraction and Isolation (General Procedure)

The following is a general workflow for the extraction and isolation of biflavonoids from plant material, such as the leaves of Cycas species.

Protocol Details:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves of Cycas revoluta) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking. Repeat the extraction process multiple times to ensure maximum yield.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The biflavonoids are typically enriched in the ethyl acetate fraction.

-

Purification: Subject the ethyl acetate fraction to column chromatography. A combination of silica gel and Sephadex LH-20 columns is often used. Elute with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the individual compounds. Monitor the fractions by thin-layer chromatography (TLC).

-

Characterization: Identify the purified compound as this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with literature data.

Antioxidant Activity Assays (General Protocols)

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, mix the this compound solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., ~734 nm).

-

Prepare various concentrations of this compound.

-

Mix the this compound solutions with the diluted ABTS•+ solution.

-

After a specific incubation time, measure the absorbance at the chosen wavelength.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Anti-inflammatory Activity Assay (General Protocol)

Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, except for the control group.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitric oxide produced by quantifying the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with a chemical structure that suggests significant potential for biological activity, particularly in the areas of antioxidant and anti-inflammatory action. While detailed experimental data for this specific compound are currently sparse in the publicly available literature, the established knowledge of related flavonoids provides a strong foundation for future research. The general protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Further studies are warranted to elucidate its precise physicochemical properties, develop optimized extraction and synthesis methods, and to fully characterize its molecular mechanisms of action and pharmacological profile.

References

- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 34292-87-0 | XD161869 [biosynth.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. By compound [wahoo.cns.umass.edu]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]

- 11. chemdiv.com [chemdiv.com]

Unveiling 2,3-Dihydrohinokiflavone: A Technical Guide to its Discovery and Isolation from Cycas

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and isolation of 2,3-Dihydrohinokiflavone, a biflavonoid of significant scientific interest, from various species of the Cycas genus. This document provides a comprehensive overview of the extraction, purification, and characterization of this natural product, supported by quantitative data, detailed experimental protocols, and visual representations of the scientific processes involved.

Introduction

The genus Cycas is a rich source of a diverse array of secondary metabolites, among which biflavonoids are a characteristic and prominent class. These compounds, formed by the dimerization of flavonoid units, have garnered attention for their potential pharmacological activities. This compound, a derivative of hinokiflavone, has been identified in several Cycas species. This guide consolidates the available scientific literature on its isolation and characterization, providing a valuable resource for researchers in natural product chemistry and drug discovery.

Quantitative Data Summary

The isolation of this compound has been reported from various Cycas species. The following tables summarize the available quantitative and spectroscopic data to facilitate comparison and reference.

Table 1: Isolation of this compound from Cycas Species

| Cycas Species | Plant Part | Extraction Method | Initial Plant Material (kg) | Yield of this compound (mg) | Reference |

| Cycas rumphii | Leaves | Cold Maceration (Methanol) | 5 | 22 | [1] |

| Cycas revoluta | Leaflets | Percolation (80% MeOH) | 1.5 | 60 | [2] |

| Cycas beddomei | Cones | Not specified | Not specified | Not specified | [3][4] |

| Cycas panzhihuaensis | Leaves | Not specified | Not specified | Not specified | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| UV (MeOH) λmax (nm) | 223, 274, 333 | [1] |

| IR (KBr) νmax (cm⁻¹) | 3418, 2922, 2853, 1641, 1502, 1462, 1375, 1284, 1245, 1168, 1091, 1030, 912, 832, 733, 594, 569, 507, 248 | [1] |

| ¹H NMR | Data consistent with the proposed structure has been used for identification. | [3][4] |

| ¹³C NMR | Data consistent with the proposed structure has been used for identification. | [3][4] |

Experimental Protocols

The following sections provide a detailed methodology for the isolation and characterization of this compound from Cycas, based on established protocols in the literature.

Plant Material Collection and Preparation

Fresh and healthy leaves or cones of the desired Cycas species are collected. The plant material is then shade-dried to preserve the chemical integrity of the constituents. Once thoroughly dried, the material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction, typically using methanol. Cold maceration is a common technique, where the plant powder is soaked in the solvent for an extended period with occasional agitation.[1] This process is repeated multiple times to ensure the complete extraction of the secondary metabolites. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is typically suspended in an aqueous methanol solution and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity. A common solvent series includes petroleum ether, chloroform, ethyl acetate, and n-butanol.[2] This step separates the components of the crude extract based on their polarity, with biflavonoids like this compound typically concentrating in the chloroform and ethyl acetate fractions.

Purification

The bioactive fractions (e.g., chloroform or ethyl acetate) are further purified using various chromatographic techniques.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane-chloroform and chloroform-methanol mixtures of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified on a Sephadex LH-20 column, using methanol as the eluent, to remove smaller impurities.[1]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification and to obtain a high-purity compound, RP-HPLC is employed.[2]

Structure Elucidation

The purified this compound is subjected to a battery of spectroscopic analyses to confirm its structure. These techniques include:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of the flavanone and flavone chromophores.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.[3][4]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualized Workflows and Structures

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation and identification of this compound.

References

- 1. Toxoplasmocidal and Cytotoxic Activities Guided Isolation and Characterization of an Undescribed Bioflavonoid-di-C-glucoside from Cycas rumphii Miq. Cultivated in Egypt [mdpi.com]

- 2. Biflavonoids from Cycas beddomei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Biflavonoids: The Case of 2,3-Dihydrohinokiflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biflavonoids, a class of natural products formed by the dimerization of flavonoid units, exhibit a wide range of promising pharmacological activities. Among these, 2,3-Dihydrohinokiflavone, a C-O-C type biflavonoid, has garnered interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for developing sustainable production methods and for enabling structural modifications to enhance its bioactivity. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and potential enzyme classes involved. It also includes a compilation of relevant experimental protocols and quantitative data to aid researchers in this field.

Introduction to Biflavonoid Biosynthesis

Biflavonoids are structurally diverse plant secondary metabolites characterized by a linkage between two flavonoid monomers. This linkage can be a direct carbon-carbon (C-C) bond or a more flexible carbon-oxygen-carbon (C-O-C) ether bridge. The biosynthesis of these complex molecules begins with the well-established flavonoid pathway, which produces the monomeric flavonoid precursors. The key and often rate-limiting step in biflavonoid formation is the subsequent oxidative coupling of these monomers.

While the general principles of flavonoid biosynthesis are understood, the specific enzymatic machinery responsible for the dimerization process, particularly for C-O-C type biflavonoids like this compound, is an active area of research.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the oxidative coupling of two units of a flavanone precursor, most likely naringenin. The overall pathway can be divided into two main stages:

Stage 1: Biosynthesis of the Flavanone Monomer (Naringenin)

The formation of naringenin is a central part of the general flavonoid pathway, which begins with the amino acid phenylalanine. A series of enzymatic reactions, summarized below, leads to the production of this key intermediate.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin.

Stage 2: Oxidative Coupling of Naringenin to form this compound

This is the defining step in the biosynthesis of this compound. It involves the formation of a C-O-C ether linkage between two molecules of (2S)-naringenin. This reaction is believed to be an oxidative phenol coupling, where phenoxy radicals are generated and subsequently couple. The exact enzyme(s) catalyzing this step in vivo have not been definitively identified, but several classes of enzymes are considered strong candidates.

Key Enzyme Classes in Biflavonoid Biosynthesis

The oxidative coupling of phenols is a common reaction in plant secondary metabolism. Three main classes of enzymes are implicated in the dimerization of flavonoids:

-

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are known to catalyze a wide variety of oxidative reactions, including hydroxylations and phenol coupling.[1][2][3] Specific CYP families, such as CYP90J in gymnosperms, have been shown to be responsible for the C-C coupling in biflavonoid biosynthesis.[4] It is highly probable that other CYP families are involved in the formation of C-O-C linkages. The regio- and stereoselectivity often observed in natural biflavonoids points towards the involvement of highly specific enzymes like CYPs.[3][5]

-

Laccases: These multi-copper oxidases are known to catalyze the oxidation of a broad range of phenolic compounds, leading to their polymerization.[6][7] Laccases have been successfully used for the in vitro synthesis of biflavonoids.[6] While they can be less specific than CYPs, their role in the biosynthesis of biflavonoids in vivo cannot be ruled out, potentially in concert with other proteins that could confer specificity.

-

Peroxidases: These enzymes, which utilize hydrogen peroxide as an oxidant, are also capable of catalyzing the oxidative coupling of flavonoids.[4][7] Peroxidase-mediated reactions can lead to the formation of both C-C and C-O-C linked dimers.[6][7]

The plant genus Selaginella is a particularly rich source of biflavonoids, including those with flavanone moieties, suggesting that this genus would be a prime target for the discovery of the enzymes involved in this compound biosynthesis.[8][9][10]

Experimental Protocols for Studying Biflavonoid Biosynthesis

The elucidation of the biosynthetic pathway for this compound requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

4.1. Enzyme Extraction and Assay

This protocol describes a general method for extracting enzymes from plant tissue and assaying for oxidative coupling activity.

Methodology:

-

Plant Material: Fresh or frozen young leaves of a plant known to produce this compound (e.g., Selaginella species) are used.

-

Enzyme Extraction:

-

Grind the plant tissue in a chilled mortar with liquid nitrogen.

-

Homogenize the powdered tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

The supernatant represents the crude enzyme extract. For enrichment of CYP enzymes, a microsomal fraction can be prepared by ultracentrifugation of the crude extract at 100,000 x g for 1 hour at 4°C. The resulting pellet is resuspended in a suitable buffer.

-

-

Enzyme Assay:

-

The reaction mixture should contain the enzyme preparation (crude extract or microsomal fraction), the substrate ((2S)-naringenin, typically 50-100 µM), and necessary cofactors.

-

For CYP enzymes , include an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

For peroxidases , include a low concentration of hydrogen peroxide (e.g., 0.1-1 mM).

-

For laccases , no additional cofactors are typically required, but the reaction may be enhanced by the presence of a mediator.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate or by acidifying the mixture.

-

Extract the products with an organic solvent like ethyl acetate.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

-

-

Product Identification and Quantification:

-

Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound. A standard of this compound is required for confirmation and quantification.

-

4.2. Heterologous Expression of Candidate Enzymes

Once candidate genes (e.g., from transcriptomic analysis of biflavonoid-producing plants) are identified, they can be expressed in a heterologous host for functional characterization.

Methodology:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate gene from cDNA synthesized from the plant's RNA.

-

Clone the gene into a suitable expression vector (e.g., for E. coli or yeast).

-

-

Heterologous Expression:

-

Transform the expression construct into the chosen host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression according to the vector's requirements (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Enzyme Preparation:

-

Harvest the cells and prepare a crude extract or purified enzyme as described in section 4.1.

-

-

Enzyme Assay and Analysis:

-

Perform the enzyme assay and product analysis as detailed in section 4.1. A positive result (formation of this compound) confirms the function of the candidate enzyme.

-

Quantitative Data Presentation

To date, specific quantitative data for the enzymatic synthesis of this compound is limited in the literature. However, data from related studies on biflavonoid biosynthesis and in vitro synthesis can provide a reference point for expected yields and enzyme activities.

Table 1: Examples of Quantitative Data from Related Studies

| Enzyme/System | Substrate | Product | Yield/Activity | Reference |

| Gymnosperm-specific CYP90J | Apigenin | Amentoflavone (C-C linked) | 4.75 mg/L in engineered E. coli | [4] |

| Laccase (Rhus vernicifera) | (+)-Catechin | Dehydrodicatechins (C-C linked) | Not specified | [7] |

| Horseradish Peroxidase | Naringenin | Poly(naringenin) | Oligomers obtained | [7] |

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by plant metabolic pathways. While the general framework of its formation through the oxidative coupling of naringenin is accepted, the specific enzymatic players remain to be definitively identified. Future research should focus on the isolation and characterization of enzymes, particularly from Selaginella species, that are capable of catalyzing the formation of the C-O-C linkage. The use of modern techniques such as transcriptomics, proteomics, and metabolomics, combined with heterologous expression and in vitro enzyme assays, will be instrumental in unraveling the complete biosynthetic pathway. A thorough understanding of this pathway will not only be of fundamental scientific interest but will also open the door to the biotechnological production of this compound and its derivatives for pharmaceutical applications.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Engineering central metabolic pathways for high-level flavonoid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic Engineering of Microorganisms for the Production of Flavonoids [frontiersin.org]

- 4. Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathway enzyme engineering for flavonoid production in recombinant microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polymeric Forms of Plant Flavonoids Obtained by Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects [mdpi.com]

- 9. Heterologous expression and enzymatic characteristics of sulfatase from Lactobacillus plantarum dy-1 - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activities of 2,3-Dihydrohinokiflavone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone is a naturally occurring biflavonoid, a class of compounds known for a wide array of biological activities. As a derivative of hinokiflavone, it belongs to the flavonoid family, which is extensively studied for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities associated with this compound and structurally related flavonoids. Due to the limited availability of specific experimental data for this compound, this document leverages findings from closely related compounds to infer its potential pharmacological profile. The information is presented to support further research and development in the fields of pharmacology and medicinal chemistry.

Core Biological Activities

The preliminary assessment of this compound and its analogs suggests potential therapeutic value in several key areas:

-

Anticancer Activity: Flavonoids, including biflavonoids, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the modulation of signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

-

Anti-inflammatory Effects: Many flavonoids exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating the activity of key inflammatory signaling pathways.

-

Antioxidant Properties: The core structure of flavonoids allows them to act as effective radical scavengers and antioxidants, protecting cells from oxidative stress-induced damage.

-

Antiviral Activity: Certain biflavonoids have shown inhibitory effects against a range of viruses, suggesting a potential application in antiviral drug discovery.

-

Enzyme Inhibition: Flavonoids are known to interact with and inhibit various enzymes, which is a key mechanism underlying many of their biological activities.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of hinokiflavone and other structurally related flavonoids. This data provides a comparative reference for the potential potency of this compound.

Table 1: Anticancer Activity of Related Flavonoids

| Compound | Cell Line | Activity | IC50/EC50 | Reference |

| Hinokiflavone | KB (nasopharyngeal) | Cytotoxicity | ED50: 4 µg/mL | [1] |

| Robustaflavone | Influenza A virus | Antiviral | EC50: 2.0 µg/mL | [2] |

| Robustaflavone | Influenza B virus | Antiviral | EC50: 0.2 µg/mL | [2] |

| Amentoflavone | HSV-1 | Antiviral | EC50: 17.9 µg/mL | [2] |

| Amentoflavone | HSV-2 | Antiviral | EC50: 48.0 µg/mL | [2] |

| Baicalin | Dengue Virus-2 (DENV-2) | Virucidal | IC50: 19.6 ± 0.2 µM | [3] |

| Baicalin | Dengue Virus-2 (DENV-2) | Anti-adsorption | IC50: 40.5 ± 0.4 µM | [3] |

| Baicalin | Dengue Virus-2 (DENV-2) | Replication inhibition | IC50: 30.2 ± 0.2 µM | [3] |

| Myricetin-3-rhamnoside | HIV | Antiviral | EC50: 120 µM | [3] |

| Myricetin-3-(6-rhamnosylgalactoside) | HIV | Antiviral | EC50: 45 µM | [3] |

| EGCG | HIV-1 | Antiviral | EC50: 1.6 µM | [3] |

Table 2: Anti-inflammatory Activity of Related Flavonoids

| Compound | Assay | Effect | IC50 | Reference |

| Apigenin | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 1.43 µM | [4] |

| Kaempferol | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 5.75 µM | [4] |

| Apigenin-7-O-β-d-glucopyranoside | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 8.03 µM | [4] |

| Apigenin-7-O-β-d-glucuronide-6″-butylester | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 14.68 µM | [4] |

| Quercetin | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 19.51 µM | [4] |

| Kaempferol-7-O-β-d-glucopyranoside | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 22.24 µM | [4] |

| Quercetin-7-O-β-d-rhamnoside | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 31.26 µM | [4] |

Table 3: Enzyme Inhibition by Related Flavonoids

| Compound | Enzyme | Inhibition Type | Ki/IC50 | Reference |

| Sauchinone | CYP2B6 | Non-competitive | Ki: 14.3 µM | [5] |

| Sauchinone | CYP2C19 | Non-competitive | Ki: 16.8 µM | [5] |

| Sauchinone | CYP2E1 | Non-competitive | Ki: 41.7 µM | [5] |

| Sauchinone | CYP3A4 | Non-competitive | Ki: 6.84 µM | [5] |

| Scutellarein | OATP2B1 | Inhibition | Submicromolar IC50 | [6] |

| Fisetin | OATP2B1 | Inhibition | Single-digit µM IC50 | [6] |

| Luteolin | OATP2B1 | Inhibition | IC50: 3.9 µM | [6] |

| Apigenin | OATP2B1 | Inhibition | IC50: 18.1 µM | [6] |

| Chrysin | OATP2B1 | Inhibition | IC50: 29.9 µM | [6] |

| Rutin | OATP2B1 | Inhibition | IC50: 136.9 µM | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are generalized protocols for common assays used to evaluate the biological activities of flavonoids.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol.

-

Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour).

-

Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO).

-

Incubation: The plates are incubated for a further period (e.g., 24 hours).

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing biological activity.

Caption: Putative PI3K/Akt signaling pathway inhibition by this compound leading to decreased cell proliferation and increased apoptosis.

References

- 1. Hinokiflavone, a cytotoxic principle from Rhus succedanea and the cytotoxicity of the related biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of C-O-C Type Biflavonoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids, a class of naturally occurring polyphenolic compounds, are dimers of flavonoid units linked by a C-C or a C-O-C bond. The C-O-C type biflavonoids, characterized by an ether linkage between the two flavonoid moieties, have garnered significant attention in recent years for their diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the pharmacological potential of C-O-C type biflavonoids, with a focus on their anticancer, anti-inflammatory, and antiviral properties. This document summarizes quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Pharmacological Activities of C-O-C Type Biflavonoids

C-O-C type biflavonoids, including prominent members like hinokiflavone, ochnaflavone, and delicaflavone, exhibit a wide spectrum of biological effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways implicated in various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of C-O-C type biflavonoids. Hinokiflavone, in particular, has been extensively studied and demonstrated to possess anti-proliferative and anti-metastatic properties against various cancer cell lines.[1][2]

Key Mechanisms of Anticancer Action:

-

Inhibition of Cell Proliferation and Induction of Apoptosis: C-O-C biflavonoids have been shown to inhibit the growth of cancer cells and induce programmed cell death (apoptosis). For instance, hinokiflavone has been reported to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells and induce apoptosis.[3]

-

Modulation of Signaling Pathways: A key mechanism underlying the anticancer effects of hinokiflavone is its ability to interfere with critical signaling pathways that regulate cell growth, survival, and metastasis. Notably, it has been shown to modulate the ERK1-2/p38/NF-κB signaling pathway.

-

Inhibition of Matrix Metalloproteinases (MMPs): Hinokiflavone has been found to down-regulate the expression of MMP-2 and MMP-9, enzymes that play a crucial role in tumor invasion and metastasis.[2]

-

Inhibition of SUMO-specific Protease 1 (SENP1): Hinokiflavone has been identified as a natural inhibitor of SENP1, an enzyme involved in the deSUMOylation of proteins, a process often dysregulated in cancer.[2]

Quantitative Data on Anticancer Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various C-O-C type biflavonoids against different cancer cell lines.

| Biflavonoid | Cancer Cell Line | IC50 Value | Reference |

| Hinokiflavone | HeLa (Cervical) | 19.0 µg/mL | [1] |

| Hinokiflavone | U251 (Glioma) | 29.8 µg/mL | [1] |

| Hinokiflavone | MCF-7 (Breast) | 39.3 µg/mL | [1] |

| Hinokiflavone | KYSE150 (ESCC) | 27.92 µM (24h) | [3] |

| Hinokiflavone | TE14 (ESCC) | 26.21 µM (24h) | [3] |

| Ochnaflavone | HCT-15 (Colon) | 4.1 µM | |

| Delicaflavone | LLC (Lung) | 36.29 µg/mL (extract) | |

| Delicaflavone | B16 (Melanoma) | 95.65 µg/mL (extract) |

Anti-inflammatory Activity

C-O-C type biflavonoids also possess significant anti-inflammatory properties. Their mechanisms of action in this context often involve the inhibition of key inflammatory mediators and enzymes.

Key Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Enzymes: Some biflavonoids have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of prostaglandins and leukotrienes, respectively.

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Certain C-O-C biflavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Activity:

| Biflavonoid | Target/Assay | IC50 Value | Reference |

| Ochnaflavone | PGE2 production (LPS-stimulated RAW 264.7) | 1.08 µM |

Antiviral Activity

Several C-O-C type biflavonoids have demonstrated promising antiviral activity against a range of viruses.

Key Mechanisms of Antiviral Action:

-

Inhibition of Viral Enzymes: Biflavonoids can target and inhibit essential viral enzymes, such as polymerases and proteases, which are necessary for viral replication.

-

Interference with Viral Entry: Some compounds may prevent viruses from entering host cells.

Quantitative Data on Antiviral Activity:

| Biflavonoid | Virus | EC50 Value | Reference |

| Robustaflavone | Influenza A | 2.0 µg/mL | [4] |

| Robustaflavone | Influenza B | 0.2 µg/mL | [4] |

| Hinokiflavone | Dengue Virus (DV-NS5 RdRp) | Submicromolar | [1] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The pharmacological effects of C-O-C type biflavonoids are often mediated through the modulation of complex intracellular signaling networks. Below are Graphviz diagrams illustrating two key pathways influenced by these compounds.

Experimental Workflows

The following diagrams illustrate common experimental workflows used to assess the pharmacological potential of C-O-C type biflavonoids.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

C-O-C type biflavonoid stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the C-O-C type biflavonoid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the biflavonoid).[5]

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Analysis of Protein Expression and Phosphorylation: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the general procedure for analyzing the expression and phosphorylation status of proteins in signaling pathways like ERK, p38, and NF-κB.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]

-

Washing: Wash the membrane again several times with TBST.

-

Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[7]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, express the level of the phosphorylated protein relative to the total protein level.[7]

Assessment of MMP-2 and MMP-9 Activity: Gelatin Zymography

Gelatin zymography is an electrophoretic technique used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9.

Materials:

-

Conditioned cell culture medium (from cells treated with or without the biflavonoid)

-

Non-reducing sample buffer

-

Polyacrylamide gels containing gelatin (e.g., 0.1%)

-

Electrophoresis apparatus

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., Tris-HCl buffer containing CaCl2 and ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Collect the conditioned medium from cell cultures. Concentrate the medium if necessary. Mix the samples with non-reducing sample buffer. Do not heat the samples.[8]

-

Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.[9]

-

Renaturation: After electrophoresis, wash the gel with renaturing buffer for about 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.[8]

-

Enzyme Activation and Digestion: Incubate the gel in developing buffer at 37°C for 12-24 hours. During this incubation, the gelatinases will digest the gelatin in the gel.[9]

-

Staining: Stain the gel with Coomassie Brilliant Blue staining solution for about 1 hour.[8]

-

Destaining: Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent the areas where the gelatin has been degraded by the MMPs.[8]

-

Data Analysis: The molecular weights of the gelatinolytic bands can be used to identify MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa). The intensity of the clear bands can be quantified using densitometry to assess the relative activity of the MMPs.

Conclusion

C-O-C type biflavonoids represent a promising class of natural products with significant pharmacological potential. Their diverse biological activities, particularly in the realms of cancer, inflammation, and viral infections, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide has provided a consolidated overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms. It is intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and exploitation of these potent natural compounds for therapeutic benefit. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy of C-O-C type biflavonoids to translate their therapeutic potential into clinical applications.

References

- 1. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hinokiflavone Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. docs.abcam.com [docs.abcam.com]

- 9. MMP9 zymography [bio-protocol.org]

The Core Architecture of Biflavonoids: A Technical Guide for Scientific Professionals

An In-depth Exploration of the Structural Elucidation, Classification, and Biosynthesis of Dimeric Flavonoids

Biflavonoids, a distinct and pharmacologically significant class of plant secondary metabolites, are characterized by their unique dimeric structure, composed of two flavonoid monomer units. These polyphenolic compounds exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties, making them a subject of intense interest in phytochemical research and drug development.[1][2] This technical guide provides a comprehensive overview of the fundamental structure of biflavonoids, detailing their classification, biosynthetic origins, and the key experimental protocols used for their structural elucidation.

Fundamental Structure and Classification

The basic structural framework of a biflavonoid is a dimer of flavonoid units, each conforming to the characteristic C6-C3-C6 phenyl-benzopyran skeleton.[3] The immense structural diversity of the nearly 600 known biflavonoids arises from three primary factors: the nature of the constituent flavonoid monomers, the type of linkage (covalent bond or ether linkage) between the monomers, and the specific positions of this linkage.[1][4]

Classification by Interflavonoid Linkage Type

Biflavonoids are broadly categorized into two main groups based on the nature of the connection between the two flavonoid moieties.[4][5]

-

C-C Linked Biflavonoids : This is the largest and most common group, where the two flavonoid units are joined by a direct carbon-carbon single bond. The linkage can occur between various positions on the aromatic rings (A, B) or the heterocyclic C-ring of the two units. Common C-C linkages include 3'-8", 6-8", and 8-8".[1][3] Amentoflavone is a classic example of a C-C linked biflavonoid (apigenin-I-3'–II-8-apigenin).

-

C-O-C Linked Biflavonoids (Bisflavonyl Ethers) : In this group, the flavonoid monomers are connected by an ether (C-O-C) linkage.[6] Hinokiflavone, which consists of two apigenin units linked via a 4'-O-6" ether bond, is a representative member of this class.[6]

Classification by Monomer Composition

Biflavonoids can also be classified based on the type of flavonoid monomers they contain. Over 592 different biflavonoids have been categorized into 17 types based on their monomeric scaffolds.[4][7] The most prevalent types include dimers of flavones and flavanones.

-

Flavone-Flavone (BB type) : Both monomeric units are flavones (e.g., amentoflavone, hinokiflavone).[7]

-

Flavan-Flavan (AA type) : Both monomeric units are flavans.[7]

-

Flavan-Flavone (AB type) : The dimer consists of one flavan and one flavone unit.[7]

-

Other combinations include dimers involving isoflavones, chalcones, and anthocyanidins.[7]

Biosynthesis of Biflavonoids

The biosynthesis of biflavonoids begins with the well-established phenylpropanoid pathway, which produces the foundational flavonoid monomers.[7][8] Phenylalanine is converted into 4-coumaroyl-CoA, which, along with malonyl-CoA, enters the flavonoid biosynthesis pathway to form chalcones. These chalcones are then isomerized and enzymatically modified to produce various flavonoid classes like flavanones and flavones (e.g., apigenin).[7][8]

The crucial dimerization step, which was long an enigma, has recently been elucidated. Studies have identified gymnosperm-specific cytochrome P450 enzymes from the CYP90J subfamily as the catalysts for the intermolecular C-C bond formation.[9] For instance, the enzyme GbCYP90J6 from Ginkgo biloba dimerizes two apigenin molecules to form amentoflavone, which serves as a precursor for further methylation and modification to produce other biflavonoids like ginkgetin and bilobetin.[9]

Quantitative Structural Data

The precise three-dimensional structure of biflavonoids is determined using a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the connectivity and stereochemistry in solution, while X-ray crystallography provides exact bond lengths and angles in the solid state.

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shift data for amentoflavone, a representative C-C linked biflavonoid, recorded in DMSO-d₆. This data is critical for confirming the identity and purity of the compound.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Amentoflavone in DMSO-d₆

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| Unit I (Apigenin) | ||

| C-2 | 163.2 | - |

| C-3 | 103.1 | 6.76 (s) |

| C-4 | 180.0 | - |

| C-5 | 159.6 | - |

| C-6 | 91.3 | 6.53 (s) |

| C-7 | 159.1 | - |

| C-8 | 102.7 | 6.58 (s) |

| C-9 | 155.4 | - |

| C-10 | 102.3 | - |

| C-1' | 119.3 | - |

| C-2' | 126.8 | 7.99 (d, J=7.8 Hz) |

| C-3' | 119.0 | - |

| C-4' | 157.5 | - |

| C-5' | 114.6 | 7.19 (d, J=8.4 Hz) |

| C-6' | 130.1 | 7.87 (d, J=2.4 Hz) |

| Unit II (Apigenin) | ||

| C-2" | 162.1 | - |

| C-3" | 101.1 | 6.70 (s) |

| C-4" | 179.7 | - |

| C-5" | 158.3 | - |

| C-6" | 91.2 | 6.39 (s) |

| C-7" | 156.1 | - |

| C-8" | 126.6 | - |

| C-9" | 155.6 | - |

| C-10" | 123.9 | - |

| C-1"' | 151.8 | - |

| C-2"' | 114.0 | 7.40 (d, J=8.6 Hz) |

| C-3"' | 114.0 | 6.82 (d, J=9.0 Hz) |

| C-4"' | - | - |

| C-5"' | 114.6 | 6.82 (d, J=9.0 Hz) |

| C-6"' | 119.3 | 7.40 (d, J=8.6 Hz) |

Note: Assignments are based on published data and may vary slightly depending on experimental conditions.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise atomic coordinates from which bond lengths and bond angles can be calculated. This technique is essential for unambiguously determining the absolute configuration and conformational details of the biflavonoid molecule in its crystalline state. While a specific data table for a biflavonoid was not available in the cited search results, this method remains the gold standard for obtaining such quantitative geometric parameters.

Experimental Protocols for Structural Elucidation

The determination of a novel biflavonoid's structure is a multi-step process that integrates chromatographic separation with advanced spectroscopic analysis.

Isolation and Purification

-

Objective : To isolate the pure biflavonoid from a complex plant extract.

-

Methodology : Initial extraction is typically performed with solvents like methanol or ethanol. The crude extract is then subjected to various chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column, is the method of choice for final purification. A gradient elution system, for example with a mobile phase consisting of acidified water and acetonitrile or methanol, is commonly employed to achieve separation.[10][11]

Mass Spectrometry (MS)

-

Objective : To determine the molecular weight and elemental composition, and to gain initial structural insights through fragmentation analysis.

-

Methodology : Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique.

-

Ionization : Electrospray Ionization (ESI) is most suitable and is typically run in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to gather comprehensive data.[2][11]

-

Mass Analyzer : High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, allowing for the confident determination of the elemental formula.

-

Tandem MS (MS/MS) : Collision-Induced Dissociation (CID) is used to fragment the molecular ion. The resulting fragmentation pattern provides crucial information about the constituent flavonoid units and the nature of the linkage between them. For example, retro-Diels-Alder (RDA) reactions in the C-ring are characteristic fragmentation pathways for flavonoids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To determine the complete carbon-hydrogen framework and establish the precise connectivity and stereochemistry of the molecule.

-

Methodology : The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). A suite of NMR experiments is performed:

-

1D NMR :

-

¹H NMR : Provides information on the number, environment, and coupling of protons.

-

¹³C NMR : Shows the number and type of carbon atoms (C, CH, CH₂, CH₃).

-

-

2D NMR :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). This is the most critical experiment for connecting the different fragments of the molecule and definitively placing the interflavonoid linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, which is essential for determining relative stereochemistry and conformation.

-

-

X-ray Crystallography

-

Objective : To unambiguously determine the three-dimensional structure, including absolute stereochemistry.

-

Methodology : This technique requires the biflavonoid to be crystallized. A single, high-quality crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This provides definitive data on bond lengths, bond angles, and torsional angles.

Conclusion

The structural diversity of biflavonoids, derived from the varied combination and linkage of flavonoid monomers, underpins their broad spectrum of biological activities. A systematic approach combining chromatographic purification with advanced spectroscopic and crystallographic techniques is essential for the accurate and complete structural elucidation of these complex natural products. Understanding the core structure of biflavonoids is a critical first step for researchers in natural products chemistry, pharmacology, and drug development aiming to harness their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hinokiflavone | C30H18O10 | CID 5281627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hinokiflavone (CHEBI:5721) [ebi.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

Exploring Derivatives of 2,3-Dihydrohinokiflavone: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone, a naturally occurring biflavonoid, represents a promising scaffold for the development of novel therapeutic agents. As a member of the C-O-C type biflavonoids, it is composed of two apigenin units linked by an ether bond, with one of the units hydrogenated at the 2,3-position. This structural modification imparts distinct physicochemical and pharmacological properties compared to its unsaturated counterpart, hinokiflavone. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its potential derivatives, with a focus on their applications in drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of C-O-C type biflavonoids, including this compound, is a complex process that can be achieved through several strategies. The total synthesis of hinokiflavone has been reported, and these methods can be adapted for the preparation of its 2,3-dihydro derivative.[1] Key synthetic approaches often involve the coupling of two flavonoid monomers.[2]

One common strategy is the Ullmann condensation reaction, which involves the coupling of a halogenated flavonoid with a hydroxylated flavonoid in the presence of a copper catalyst.[2] For the synthesis of hinokiflavone derivatives, one of the flavone precursors would be a 2,3-dihydroflavanone.

Another approach involves the Suzuki or Stille coupling reactions, where a boronic acid or stannane derivative of one flavonoid is coupled with a halogenated derivative of the other in the presence of a palladium catalyst.[2]

A semi-synthetic derivative of hinokiflavone, designated WG020, has been reported, which is a 4'-phenolic ester prepared by the reaction of hinokiflavone with succinic acid and amino-glucose. This modification was designed to increase water solubility and bioavailability.[1] Similar derivatization strategies could be applied to this compound to improve its pharmacokinetic profile.

Experimental Protocols: General Procedure for Ullmann Condensation

A general protocol for the synthesis of C-O-C type biflavonoids via Ullmann condensation is as follows:

-